molecular formula C12H11F3N2S B068515 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine CAS No. 175203-50-6

2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine

Cat. No. B068515
M. Wt: 272.29 g/mol
InChI Key: SIVFTOISFTWFPU-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine is a compound that involves a complex structure with a trifluoromethyl group and a quinoline ring. This class of compounds is often studied for their unique chemical and physical properties, which make them interesting for various applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves multistep reactions starting from aniline derivatives. For example, the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a key intermediate in the synthesis of prulifloxacin, was achieved by treating 3,4-difluoroaniline with carbon disulfide in the presence of triethylamine, followed by several steps to achieve the quinoline skeleton with an overall yield of 85.7% (Cheng Chun, 2004).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine reveals complex interactions due to the presence of the trifluoromethyl group and the quinoline ring. For instance, studies on the molecular structure, vibrational spectroscopy, and theoretical investigations provide insights into the reactivity and stability of these compounds (Merzouk Saidj et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of quinoline derivatives with trifluoromethyl groups are influenced by the electron-withdrawing nature of the trifluoromethyl group. For instance, electrolytic partial fluorination of organic compounds, including quinolyl sulfides, demonstrated the regioselective anodic fluorination, significantly enhanced by the trifluoromethyl group on the quinoline ring, yielding alpha-fluorinated sulfides in good yields (K. Dawood & T. Fuchigami, 1999).

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties. These compounds show effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and efficacy as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).

Postharvest Preservation

In the realm of agriculture and food science, quinoline derivatives have been explored for their role in inhibiting ethylene action, a critical factor in the postharvest storage of fruits and vegetables. Ethylene induces senescence and quality loss in stored produce. Tools that inhibit ethylene biosynthesis or action, such as certain quinoline derivatives, have shown promise in extending the shelf life and maintaining the quality of postharvest fruits and vegetables (Martínez-Romero et al., 2007).

Optoelectronic Materials

The quinoline scaffold is integral to developing novel optoelectronic materials due to its luminescent properties. Quinazolines and quinolines, including their derivatives, are valuable for creating luminescent small molecules and chelate compounds. These compounds are applied in photo- and electroluminescence, contributing to the advancement of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is especially crucial for the creation of innovative optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)11-7-10(18-6-5-16)8-3-1-2-4-9(8)17-11/h1-4,7H,5-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVFTOISFTWFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371015
Record name 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine

CAS RN

175203-50-6
Record name 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-50-6
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